

# 2-Fluoro-5-(trifluoromethyl)phenylboronic acid chemical properties

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## Compound of Interest

**Compound Name:** 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

**Cat. No.:** B1332972

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An In-depth Technical Guide to **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**

## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, applications, and handling of **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**, a critical reagent in modern organic synthesis and medicinal chemistry.

## Core Chemical Properties

**2-Fluoro-5-(trifluoromethyl)phenylboronic acid** is a white to off-white crystalline solid.<sup>[1]</sup> Its structure is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethyl (CF<sub>3</sub>) group. These electron-withdrawing substituents significantly influence the compound's reactivity and acidity.<sup>[2][3]</sup>

## Physicochemical Data

The key quantitative properties of **2-Fluoro-5-(trifluoromethyl)phenylboronic acid** are summarized in the table below for easy reference.

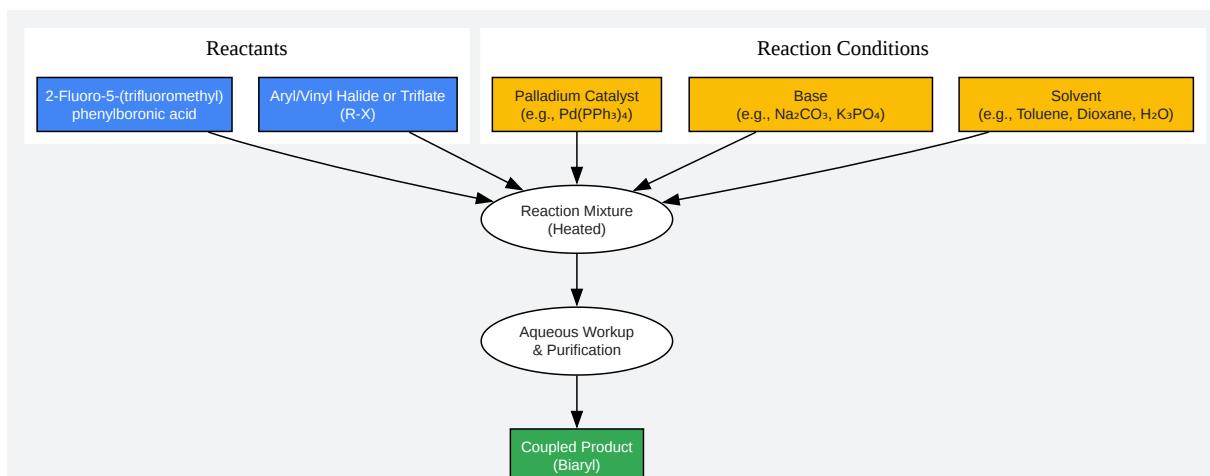
Property	Value	Source(s)
CAS Number	352535-96-7	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BF <sub>4</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	207.92 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	White to off-white crystalline powder/solid	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	104-109 °C	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	262 °C	<a href="#">[8]</a>
Purity	Typically ≥97%	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in Methanol	<a href="#">[8]</a>

## Structural Identifiers

Identifier	Value	Source(s)
IUPAC Name	(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid	
Synonyms	2-fluoro-5-(trifluoromethyl)benzeneboronic acid	<a href="#">[1]</a> <a href="#">[4]</a>
InChI	1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	KUHVVLFCTMTYGR-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>
SMILES	OB(O)c1cc(ccc1F)C(F)(F)F	<a href="#">[4]</a>

## Reactivity and Stability

The presence of both fluorine and a trifluoromethyl group, which are strongly electron-withdrawing, increases the Lewis acidity of the boronic acid.<sup>[3][9]</sup> This enhanced acidity and unique electronic profile make it a highly effective reagent in various chemical transformations.<sup>[1]</sup> The compound is generally stable under normal storage conditions (room temperature, dry environment), though it is noted to contain varying amounts of its anhydride form.<sup>[1][4]</sup>



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